Cas no 1227958-71-5 (2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one)
![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one structure](https://ja.kuujia.com/scimg/cas/1227958-71-5x500.png)
2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 化学的及び物理的性質
名前と識別子
-
- 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- 2-(morpholin-4-yl)-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one
- AK118850
- FT-0686322
- KB-231818
- QC-829
- 2-morpholino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- 2-(morpholin-4-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
- 1227958-71-5
- DTXSID30744304
- 2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- 2-(Morpholin-4-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- DB-347271
-
- MDL: MFCD22199284
- インチ: InChI=1S/C10H12N4O2/c15-9-7-1-2-11-8(7)12-10(13-9)14-3-5-16-6-4-14/h1-2H,3-6H2,(H2,11,12,13,15)
- InChIKey: LHATWMRRTPOZNQ-UHFFFAOYSA-N
- ほほえんだ: C1=CNC2=C1C(=NC(=N2)N3CCOCC3)O
計算された属性
- せいみつぶんしりょう: 220.09602564g/mol
- どういたいしつりょう: 220.09602564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 69.7Ų
2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM131233-1g |
2-morpholino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one |
1227958-71-5 | 95% | 1g |
$333 | 2021-08-05 | |
Ambeed | A364473-1g |
2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one |
1227958-71-5 | 95+% | 1g |
$285.0 | 2024-04-25 | |
Chemenu | CM131233-1g |
2-morpholino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one |
1227958-71-5 | 95% | 1g |
$*** | 2023-04-03 | |
Alichem | A089000870-1g |
2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one |
1227958-71-5 | 95% | 1g |
$400.00 | 2023-09-03 |
2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 関連文献
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
9. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-oneに関する追加情報
Exploring the Potential of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS No. 1227958-71-5) in Modern Drug Discovery
The compound 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS No. 1227958-71-5) has emerged as a promising scaffold in pharmaceutical research, particularly in the development of kinase inhibitors. This pyrrolopyrimidine derivative has garnered significant attention due to its structural versatility and potential therapeutic applications. Researchers are increasingly focusing on this molecule as a key intermediate for synthesizing novel small-molecule drugs targeting various disease pathways.
Structural analysis reveals that 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one combines a morpholine moiety with a pyrrolopyrimidine core, creating a unique pharmacophore that demonstrates excellent binding affinity to multiple biological targets. The presence of the morpholino group enhances the compound's solubility and bioavailability, addressing one of the major challenges in drug development. Current studies suggest this compound shows particular promise in the field of cancer therapeutics, where researchers are investigating its potential as a protein kinase inhibitor.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in addressing unmet medical needs. The compound's structural features make it an attractive candidate for structure-activity relationship (SAR) studies, allowing medicinal chemists to optimize its properties for specific therapeutic applications. Pharmaceutical companies are particularly interested in its potential for developing targeted therapies with improved efficacy and reduced side effects.
The synthesis of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Analytical characterization using techniques such as NMR spectroscopy, mass spectrometry, and HPLC confirms the compound's structural integrity. These quality control measures are crucial for maintaining consistency in research applications and potential pharmaceutical development.
In the context of current drug discovery trends, 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one represents an important building block for creating novel bioactive molecules. Its molecular framework allows for various modifications, enabling researchers to explore diverse biological activities. The compound's potential extends beyond oncology, with preliminary studies suggesting applications in neurological disorders and inflammatory conditions, making it a versatile tool in modern drug development.
The growing interest in precision medicine has further elevated the importance of specialized compounds like 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. Researchers are investigating its use in combination therapies and as part of drug cocktails designed to overcome treatment resistance. The compound's molecular properties make it particularly suitable for addressing the challenges of drug resistance in various therapeutic areas.
From a commercial perspective, the demand for high-quality 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one continues to grow among pharmaceutical researchers and contract research organizations. Suppliers are focusing on developing scalable synthesis methods to meet the increasing needs of the drug discovery community while maintaining strict quality standards. The compound's CAS number (1227958-71-5) serves as a unique identifier in global chemical databases and procurement systems.
Future research directions for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one include exploring its potential in personalized medicine applications and investigating its mechanism of action at the molecular level. As computational chemistry and AI-assisted drug design become more prevalent, this compound is likely to play a significant role in virtual screening and in silico modeling studies aimed at accelerating drug discovery processes.
For researchers working with 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, proper handling and storage conditions are essential to maintain compound stability. While not classified as hazardous, standard laboratory safety protocols should be followed when working with this chemical. The scientific community continues to explore its full potential through collaborative research efforts and innovative application studies.
The development of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives represents an active area of research in academic and industrial settings. Recent publications have demonstrated its utility in creating novel compounds with improved pharmacokinetic properties and target specificity. As our understanding of disease mechanisms grows, this versatile scaffold is expected to contribute significantly to the next generation of therapeutic agents.
1227958-71-5 (2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one) 関連製品
- 78879-20-6(Boc-Tic-OH)
- 1251706-15-6(N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide)
- 2229453-31-8(1,1-difluoro-4-(2-nitroethyl)cyclohexane)
- 1255666-96-6(5,5-Difluoropiperidine-3-carboxylic acid)
- 247126-42-7(1-Benzoyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole)
- 1019097-97-2(4-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide)
- 2167794-49-0(1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene)
- 2580233-45-8(Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate)
- 1207002-63-8(3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide)
- 36576-43-9(Cyanazine Acid)
